1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene
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Overview
Description
1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is a calixarene derivative that features a crown ether moiety attached to the calixarene backbone. This unique structure imparts the compound with interesting chemical and biological properties. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules, making them valuable in a wide range of scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene typically involves the reaction of calix[6]arene with appropriate reagents to introduce the crown ether moiety and methoxy groups. One common method involves the use of polyethylene glycol ditosylate in the presence of a base, such as an alkali metal salt, which serves to dissociate the hydroxyl groups and act as a template for the crown ether formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of calixarene synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calixarene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has a wide range of scientific research applications, including:
Chemistry: The compound’s ability to form host-guest complexes makes it valuable in supramolecular chemistry for studying molecular recognition and self-assembly processes.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug delivery vehicle.
Medicine: The compound’s ability to bind specific ions and molecules can be leveraged in medical diagnostics and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene involves its ability to form stable complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind cations, while the calixarene backbone offers additional binding sites for other molecules. This dual functionality allows the compound to act as an effective host in host-guest chemistry, facilitating the transport and separation of specific ions and molecules.
Comparison with Similar Compounds
Similar Compounds
- Calixcrown-6 : A smaller calixarene derivative with similar ionophoric properties but a different cavity size.
- Calix[8]crown-6 : A larger calixarene derivative with a larger cavity, offering different binding selectivity and efficiency.
- Resorcinarene crowns : Related compounds with a resorcinarene backbone, exhibiting similar ion-binding properties but different structural features.
Uniqueness
1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is unique due to its specific combination of a calixarene backbone and a crown ether moiety, which provides a versatile platform for binding a wide range of ions and molecules.
Properties
IUPAC Name |
52,53,54,55-tetramethoxy-25,28,31,34,37-pentaoxaoctacyclo[21.15.13.17,11.113,17.140,44.146,50.05,38.019,24]pentapentaconta-1,3,5(38),7(55),8,10,13,15,17(54),19(24),20,22,40(53),41,43,46,48,50(52)-octadecaene-3,9,15,21,42,48-hexol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58O15/c1-61-49-31-13-32-20-44(56)24-36(50(32)62-2)16-41-29-48(60)30-42-18-38-26-46(58)22-34(52(38)64-4)14-33-21-45(57)25-37(51(33)63-3)17-40-28-47(59)27-39(15-35(49)23-43(55)19-31)53(40)68-11-9-66-7-5-65-6-8-67-10-12-69-54(41)42/h19-30,55-60H,5-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGOUYOTGNJNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=C(C(=CC(=C6)O)CC7=CC(=CC(=C7OC)C4)O)OC)C=C(C=C5CC8=C(C(=CC(=C8)O)CC1=CC(=C2)O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58O15 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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